4-(5-Bromo-2-pyridinyl)benzonitrile
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Overview
Description
4-(5-Bromo-2-pyridinyl)benzonitrile is an organic compound with the molecular formula C12H7BrN2. It is a derivative of benzonitrile, where a bromine atom is substituted at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridinyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a pyridine derivative followed by a cyanation reaction. For instance, the bromination can be achieved using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . The subsequent cyanation can be performed using reagents such as copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixed solvent system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-(5-Bromo-2-pyridinyl)benzonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of photochromic materials, which have applications in high-density storage, fluorescence switching, and bioimaging.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Chemical Research: It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-pyridinyl)benzonitrile depends on its application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to ultraviolet light, leading to changes in its optical properties . These changes are often monitored using techniques like infrared spectroscopy and ultraviolet-visible absorption spectroscopy .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
4-(5-Bromo-2-thienyl)benzonitrile: Contains a thiophene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
4-(5-Bromo-2-pyridinyl)benzonitrile is unique due to the presence of both a bromine atom and a pyridine ring, which confer specific electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and materials with specialized functions .
Properties
Molecular Formula |
C12H7BrN2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H |
InChI Key |
HRHXBSYSUDDCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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